molecular formula C11H23NO4Si B12513893 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-09-3

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B12513893
CAS No.: 820252-09-3
M. Wt: 261.39 g/mol
InChI Key: MFRPGHPXZSDBJJ-UHFFFAOYSA-N
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Description

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a bicyclic heterocyclic compound featuring a seven-membered ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. The core structure consists of a bicyclo[4.1.0]heptane scaffold, modified by a trimethoxysilylpropyl substituent at the 3-position. This compound’s unique hybrid structure combines the rigidity of the bicyclic framework with the reactive trimethoxysilyl group, making it valuable in materials science, particularly as a coupling agent for surface modifications or polymer crosslinking . The trimethoxysilyl group enables hydrolysis and condensation reactions, facilitating adhesion to inorganic substrates like silica or metals, while the azabicyclo moiety contributes to stereochemical control in synthesis .

Properties

CAS No.

820252-09-3

Molecular Formula

C11H23NO4Si

Molecular Weight

261.39 g/mol

IUPAC Name

trimethoxy-[3-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)propyl]silane

InChI

InChI=1S/C11H23NO4Si/c1-13-17(14-2,15-3)8-4-6-12-7-5-10-11(9-12)16-10/h10-11H,4-9H2,1-3H3

InChI Key

MFRPGHPXZSDBJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN1CCC2C(C1)O2)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3-chloropropyltrimethoxysilane with 7-oxa-3-azabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. The epoxy group can undergo ring-opening reactions, allowing it to react with various nucleophiles and form stable covalent bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their functional differences:

Compound Name Substituent Molecular Formula Key Properties/Applications References
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane Benzyl C₁₃H₁₅NO Preferred intermediate for N-substituted piperidines; enhanced positional selectivity in synthesis.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate tert-Butyloxycarbonyl (Boc) C₁₁H₁₉NO₃ Stabilizes the amine group; used in peptide synthesis and as a protective group in organocatalysis.
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyloxycarbonyl (Cbz) C₁₄H₁₅NO₃ Lab-scale precursor for pharmaceuticals; facilitates epoxide ring-opening reactions.
3-Isopropenyl-7-oxabicyclo[4.1.0]heptane Isopropenyl C₉H₁₄O Used in polymer crosslinking; lower polarity due to hydrocarbon substituent (b.p. ~193°C, density 0.975 g/cm³).
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride None (parent structure) C₅H₁₀ClNO Base structure for fluorinated piperidine derivatives; pharmaceutical intermediate (e.g., antiviral agents).
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Thia (sulfur) and carboxylic acid C₉H₁₂N₂O₃S Antibiotic scaffold (e.g., penicillin derivatives); crystallinity and stability validated pharmacopeial tests.

Structural and Functional Analysis

  • Substituent Reactivity : The trimethoxysilylpropyl group distinguishes the target compound from analogs like benzyl or tert-butyl derivatives. Its hydrolytic reactivity enables covalent bonding to surfaces, unlike the inert hydrocarbon-based substituents in 3-isopropenyl or benzyl variants .
  • Stereochemical Influence : The 7-oxa-3-aza bicyclo framework imposes steric constraints, similar to tert-butyl and benzyl carboxylate derivatives, which are exploited in asymmetric synthesis .
  • Biological Relevance : Thia-azabicyclo derivatives (e.g., ) exhibit antibiotic activity due to sulfur incorporation, a feature absent in oxygen/nitrogen-only analogs .

Biological Activity

The compound 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane (CAS: 820252-09-3) is a member of the bicyclic amine family, notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

  • Molecular Formula : C11_{11}H23_{23}NO4_4Si
  • Molar Mass : 261.39 g/mol

Structural Characteristics

The compound features a bicyclic structure that includes an oxygen atom, contributing to its pharmacological properties. The presence of the trimethoxysilyl group enhances its solubility and potential reactivity in biological systems.

Pharmacological Applications

Research indicates that 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane exhibits various biological activities, particularly in the fields of pharmacology and biochemistry:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .
  • Antimicrobial Properties : Some studies have indicated that derivatives of this compound possess antimicrobial activity, making them candidates for further exploration in the development of new antibiotics .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Enzyme Interaction

A study published in PubMed highlighted the interaction of similar bicyclic compounds with phosphoinositide 3-kinase (PI3K), suggesting that modifications to the bicyclic structure could enhance selectivity and potency against specific targets in cancer therapy .

Case Study 2: Antimicrobial Activity

In a comparative analysis, derivatives of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane were tested against various bacterial strains. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties that warrant further investigation for therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Enzyme InhibitionPotential inhibition of PI3K
AntimicrobialInhibition against bacterial strains
NeuroprotectiveSuggested benefits in neuroprotection

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